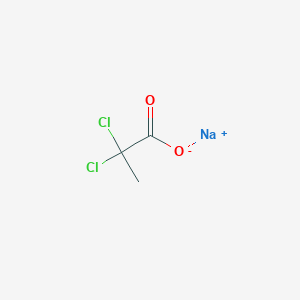

Sodium 2,2-dichloropropionate

Description

The exact mass of the compound Sodium 2,2-dichloropropionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2,2-dichloropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,2-dichloropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

127-20-8 |

|---|---|

Molecular Formula |

C3H4Cl2NaO2 |

Molecular Weight |

165.96 g/mol |

IUPAC Name |

sodium;2,2-dichloropropanoate |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |

InChI Key |

MCCBUOJFZJOBJH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Isomeric SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Canonical SMILES |

CC(C(=O)O)(Cl)Cl.[Na] |

melting_point |

166.5 °C |

Other CAS No. |

127-20-8 |

Pictograms |

Irritant |

Related CAS |

75-99-0 (Parent) |

Synonyms |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

Origin of Product |

United States |

Foundational & Exploratory

The Disruption of Cellular Energy: A Technical Guide to the Mechanism of Action of Sodium 2,2-Dichloropropionate in Glycolysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the molecular mechanism by which sodium 2,2-dichloropropionate (Dalapon), a widely used herbicide, exerts its influence on the central carbon metabolic pathway of glycolysis. As a Senior Application Scientist, this document synthesizes established biochemical principles with empirical evidence to offer a detailed understanding of Dalapon's mode of action, moving beyond general herbicidal effects to its specific interactions with key regulatory enzymes.

Introduction: Beyond a Simple Herbicide

Sodium 2,2-dichloropropionate, commercially known as Dalapon, has a long history of use in agriculture for the control of grassy weeds. While its phytotoxic effects are well-documented, a deeper understanding of its mechanism at the molecular level is crucial for the development of more selective and effective compounds, as well as for assessing its potential off-target effects. This guide focuses specifically on the intricate interplay between Dalapon and the glycolytic pathway, a fundamental process for energy production in most living organisms.

The Core Mechanism: Targeting the Gatekeeper of Pyruvate Metabolism

The primary mechanism by which sodium 2,2-dichloropropionate impacts glycolysis is not through direct inhibition of a glycolytic enzyme, but rather by targeting a critical regulatory enzyme that dictates the fate of pyruvate, the end-product of glycolysis. Dalapon acts as an inhibitor of pyruvate dehydrogenase kinase (PDK) .[1]

The Pyruvate Dehydrogenase Complex: A Crucial Metabolic Hub

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix. It serves as a critical link between glycolysis and the citric acid cycle, catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[2] The activity of the PDC is tightly regulated, primarily through reversible phosphorylation by pyruvate dehydrogenase kinase (PDK) and dephosphorylation by pyruvate dehydrogenase phosphatase (PDP). Phosphorylation of the E1 subunit of the PDC by PDK leads to its inactivation, thereby halting the conversion of pyruvate to acetyl-CoA.

Dalapon as a Pyruvate Dehydrogenase Kinase Inhibitor

As a structural analog of pyruvate, sodium 2,2-dichloropropionate has been shown to be an effective inhibitor of pyruvate dehydrogenase kinase.[1] Research has demonstrated that 2,2-dichloropropionate inhibits pig heart pyruvate dehydrogenase kinase with a concentration for 50% inhibition (IC50) of approximately 100μM.[1] The inhibition is characterized as being mainly non-competitive with respect to ATP, one of the substrates for the kinase.[1]

By inhibiting PDK, Dalapon prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex. This leads to a higher proportion of the PDC being in its active, dephosphorylated state.[1] Consequently, the conversion of pyruvate to acetyl-CoA is enhanced. This increased flux through the PDC effectively "pulls" pyruvate from the glycolytic pathway, thereby influencing the overall rate and dynamics of glycolysis.

Visualizing the Mechanism of Action

The following diagram, generated using Graphviz, illustrates the inhibitory effect of Sodium 2,2-Dichloropropionate on Pyruvate Dehydrogenase Kinase and the subsequent activation of the Pyruvate Dehydrogenase Complex.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibition of pyruvate dehydrogenase kinase by 2,2-dichloropropionate.

| Compound | Target Enzyme | Organism | Inhibition Type | IC50 | Reference |

| 2,2-Dichloropropionate | Pyruvate Dehydrogenase Kinase | Pig (Heart) | Non-competitive (vs. ATP) | ~100 µM | [1] |

Experimental Protocol: In Vitro Assay for Pyruvate Dehydrogenase Kinase Inhibition

This protocol outlines a representative method for determining the inhibitory effect of sodium 2,2-dichloropropionate on pyruvate dehydrogenase kinase activity.

Objective: To measure the IC50 of sodium 2,2-dichloropropionate for the inhibition of pyruvate dehydrogenase kinase.

Principle: The activity of pyruvate dehydrogenase kinase is assayed by measuring the rate of inactivation of the pyruvate dehydrogenase complex. The inactivation is dependent on the phosphorylation of the E1 subunit of PDC by PDK in the presence of ATP. The remaining PDC activity is then measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.

Materials:

-

Purified Pyruvate Dehydrogenase Complex (PDC)

-

Purified Pyruvate Dehydrogenase Kinase (PDK)

-

Sodium 2,2-dichloropropionate (Dalapon) stock solution

-

ATP solution

-

Potassium phosphate buffer (pH 7.4)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Pyruvate

-

Coenzyme A (CoA)

-

NAD+

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

PDK Inhibition Reaction:

-

In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, MgCl₂, DTT, and varying concentrations of sodium 2,2-dichloropropionate (e.g., 0, 10, 50, 100, 200, 500 µM).

-

Add a fixed amount of purified PDC to each well.

-

Initiate the kinase reaction by adding a fixed amount of purified PDK and ATP.

-

Incubate the plate at 30°C for a set time (e.g., 10 minutes) to allow for PDC phosphorylation.

-

-

PDC Activity Assay:

-

Following the incubation period, initiate the PDC reaction by adding a substrate mixture containing pyruvate, CoA, and NAD+.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the remaining PDC activity.

-

-

Data Analysis:

-

Calculate the initial rate of the PDC reaction (ΔAbs/min) for each concentration of Dalapon.

-

Express the PDC activity at each Dalapon concentration as a percentage of the activity in the control (0 µM Dalapon) well.

-

Plot the percentage of PDC activity against the logarithm of the Dalapon concentration.

-

Determine the IC50 value, which is the concentration of Dalapon that causes 50% inhibition of PDK activity, by fitting the data to a dose-response curve.

-

Self-Validation:

-

Positive Control: Include a known PDK inhibitor (e.g., dichloroacetate) to validate the assay system.

-

Negative Control: Wells without PDK should show no significant inactivation of PDC. Wells without PDC should show no activity.

-

Substrate Controls: Ensure that the measured activity is dependent on the presence of all substrates (pyruvate, CoA, NAD+).

Broader Implications and Future Directions

The inhibition of pyruvate dehydrogenase kinase by sodium 2,2-dichloropropionate has significant implications for cellular metabolism. By promoting the activity of the pyruvate dehydrogenase complex, Dalapon can lead to:

-

Increased flux into the Citric Acid Cycle: Enhanced conversion of pyruvate to acetyl-CoA would fuel the citric acid cycle, potentially increasing cellular respiration.

-

Altered Glycolytic Rate: The increased "pull" on pyruvate may lead to an acceleration of the overall glycolytic flux to maintain pyruvate levels.

-

Depletion of Glycolytic Intermediates: A sustained high rate of glycolysis could lead to the depletion of intermediates required for other biosynthetic pathways that branch off from glycolysis.

Further research is warranted to explore the downstream metabolic consequences of PDK inhibition by Dalapon in various organisms. Investigating the selectivity of Dalapon for different PDK isoforms and its effects on other pyruvate-metabolizing enzymes could provide a more complete picture of its mode of action. Such studies will be invaluable for the development of next-generation herbicides with improved specificity and for understanding the potential toxicological effects of Dalapon on non-target organisms.

References

-

Whitehouse, S., Cooper, R. H., & Randle, P. J. (1974). Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids. The Biochemical journal, 141(3), 761–774. [Link]

- Patel, M. S., & Korotchkina, L. G. (2006). Regulation of the pyruvate dehydrogenase complex. The Biochemical journal, 400(Pt 3), 311–324.

- Stacpoole, P. W. (2017). The pharmacology of dichloroacetate. Metabolism: clinical and experimental, 77, 1-2.

-

[Effects of dichloroacetate and 2-chloropropionate on carbohydrate metabolism of isolated hepatocytes. Therapeutic applications]. - PubMed. (n.d.). Retrieved February 26, 2026, from [Link]

-

The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

Sources

Distinguishing Sodium 2,2-dichloropropionate and Dichloroacetate: A Guide to Structure, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,2-dichloropropionate and Sodium Dichloroacetate are structural isomers that, despite their chemical similarity, possess profoundly different biochemical activities and applications. The former, commonly known as Dalapon, is a selective herbicide, while the latter (DCA) is an investigational drug with significant potential in oncology and the treatment of metabolic disorders. This guide provides an in-depth technical analysis of these two compounds, elucidating the critical differences in their chemical properties, synthesis, mechanisms of action, and toxicological profiles. By detailing their distinct molecular interactions and resultant applications, this document serves as a crucial resource for researchers, scientists, and drug development professionals to prevent ambiguity and leverage the unique properties of each molecule in their respective fields.

Core Structural and Physicochemical Distinctions

At first glance, the chemical formulas for sodium 2,2-dichloropropionate (C₃H₃Cl₂NaO₂) and sodium dichloroacetate (C₂HCl₂NaO₂) reveal a fundamental difference in their carbon backbones. Sodium 2,2-dichloropropionate is a three-carbon propanoate derivative, whereas dichloroacetate is a two-carbon acetate derivative. The critical distinction lies in the placement of the two chlorine atoms. In sodium 2,2-dichloropropionate, both chlorine atoms are attached to the alpha-carbon (the second carbon) of the propionate backbone. In dichloroacetate, they are attached to the alpha-carbon of the acetate backbone. This seemingly subtle variance in structure dictates their three-dimensional shape, reactivity, and ultimately, their biological targets.

| Property | Sodium 2,2-dichloropropionate (Dalapon) | Sodium Dichloroacetate (DCA) |

| Chemical Formula | C₃H₃Cl₂NaO₂[1][2] | C₂HCl₂NaO₂[3] |

| Molecular Weight | 164.95 g/mol [2] | 152.93 g/mol [3] |

| CAS Number | 127-20-8[1][4][5] | 2156-56-1[3] |

| Parent Acid | 2,2-dichloropropionic acid[6] | Dichloroacetic acid[7][8] |

| Appearance | White to tan powder/crystal[1][6] | Colorless solid[3] |

| Water Solubility | Highly soluble[5][9] | Soluble[10] |

| Parent Acid pKa | ~1.5 | 1.26 - 1.35[8] |

| Primary Use | Selective Herbicide[4][5][9] | Investigational Drug, Metabolic Modulator[11][12][13] |

Synthesis Pathways: From Precursors to Final Product

The manufacturing processes for these two compounds begin with different starting materials, reflecting their distinct carbon structures.

Synthesis of Sodium 2,2-dichloropropionate (Dalapon): The commercial production of Dalapon typically involves the direct chlorination of propionic acid. This reaction forms 2,2-dichloropropionic acid, which is subsequently neutralized with a sodium base, such as sodium hydroxide, to yield the final salt product.[9][14]

Synthesis of Sodium Dichloroacetate (DCA): DCA can be synthesized through several routes. A common laboratory and industrial method involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification to produce dichloroacetic acid.[8][15] An alternative route is the reduction of trichloroacetic acid.[8] The resulting dichloroacetic acid is then carefully neutralized with sodium hydroxide to form sodium dichloroacetate.[3]

Caption: Comparative synthesis workflows for Dalapon and DCA.

Divergent Mechanisms of Action: A Tale of Two Targets

The structural isomerism of these compounds results in their recognition by entirely different biological systems, leading to their disparate effects.

Sodium 2,2-dichloropropionate (Dalapon): Inhibition of Plant-Specific Pathways

Dalapon acts as a selective, systemic herbicide primarily targeting annual and perennial grasses.[14][16] Its mechanism is rooted in the disruption of fundamental biochemical processes within the plant.

-

Inhibition of Lipid Synthesis: The primary mode of action is the inhibition of lipid synthesis.[9][14][17] Lipids are crucial for forming cell membranes and storing energy, and disrupting their production is catastrophic for the plant.

-

Disruption of Cell Division: Dalapon is absorbed through both leaves and roots and translocates throughout the plant, where it disrupts cell division in the meristematic tissues of root and shoot tips.[16][17] This action halts plant growth.

-

Metabolic Interference: It also affects carbohydrate and nitrogen metabolism and reduces the production of the protective waxy cuticle on leaves.[17]

The herbicidal effects are slow-acting, with visible symptoms sometimes taking several weeks to appear as the plant's metabolic machinery gradually fails.[16]

Sodium Dichloroacetate (DCA): Modulation of Core Human Metabolism

In stark contrast, DCA is a metabolic modulator that targets a key enzyme within the mitochondria of mammalian cells.[11][13] Its activity is of significant interest in drug development, particularly for cancer and metabolic diseases.[11][12]

-

Inhibition of Pyruvate Dehydrogenase Kinase (PDK): DCA's primary molecular target is pyruvate dehydrogenase kinase (PDK).[11][18][19][20] PDK is an enzyme that phosphorylates and thereby inactivates the Pyruvate Dehydrogenase Complex (PDC).[12][21]

-

Reactivation of the Pyruvate Dehydrogenase Complex (PDC): By inhibiting all four PDK isoforms, DCA prevents the inactivation of PDC.[12][19] An active PDC is critical for converting pyruvate, the end-product of glycolysis, into acetyl-CoA.[21]

-

Metabolic Shift from Glycolysis to Oxidative Phosphorylation: This reactivation of PDC effectively acts as a metabolic switch. It shunts pyruvate away from lactate production in the cytoplasm and into the mitochondria for entry into the Krebs cycle (oxidative phosphorylation).[12][22][23] This process is a reversal of the "Warburg effect," a metabolic hallmark of cancer cells where they favor glycolysis even in the presence of oxygen.[11][13]

-

Downstream Anti-Cancer Effects: This metabolic shift has several anti-proliferative and pro-apoptotic consequences in cancer cells:

-

Increased Reactive Oxygen Species (ROS): Enhanced mitochondrial respiration leads to the production of ROS, which can trigger apoptosis (programmed cell death).[18][22]

-

Reduced Lactate: Lowering lactate levels can alter the tumor microenvironment, which relies on lactate for angiogenesis and immunosuppression.[18][23]

-

Mitochondrial Depolarization: DCA can reverse the mitochondrial hyperpolarization often seen in cancer cells, making them more susceptible to apoptosis.[20]

-

Caption: Contrasting biochemical pathways of Dalapon and DCA.

Applications: Agriculture vs. Medicine

The distinct mechanisms of action translate directly to vastly different real-world applications.

| Compound | Field | Primary Application | Specific Examples |

| Sodium 2,2-dichloropropionate (Dalapon) | Agriculture | Selective Herbicide[5] | Control of annual and perennial grasses like Kikuyu and Couch grass in vineyards, orchards, and non-crop areas.[16] |

| Sodium Dichloroacetate (DCA) | Medicine & Research | Investigational Drug[22] | Oncology: Glioblastoma, colorectal cancer, breast cancer, melanoma.[20][21][23] Metabolic Disorders: Congenital lactic acidosis, mitochondrial diseases.[11][12][24] Cardiovascular: Myocardial ischemia.[25] Other Research: Pulmonary hypertension, radiosensitizer.[12][22] |

Toxicology and Safety Considerations

A critical point of differentiation for any chemical is its safety profile. While both are chlorinated organic acids, their toxicity in mammals is markedly different.

Sodium 2,2-dichloropropionate (Dalapon)

-

Mammalian Toxicity: Dalapon is considered to have very low to moderate toxicity upon ingestion by mammals.[4][5][17] The acute oral LD50 in rats is reported as 3,860 mg/kg.[26]

-

Irritation: It is a recognized irritant.[9]

-

Environmental Fate: It can be persistent in some water systems and has the potential to leach into groundwater due to its high water solubility.[9] It is harmful to some aquatic organisms.[5]

Sodium Dichloroacetate (DCA)

-

Clinical Safety: In human clinical trials, DCA is generally well-tolerated at therapeutic doses (e.g., 6.25-12.5 mg/kg twice daily).[22][24][27]

-

Primary Side Effect: The main dose-limiting toxicity is a reversible peripheral neuropathy, with symptoms like numbness or gait disturbance that resolve upon dose reduction or cessation of the drug.[24][25][27]

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified DCA as a probable human carcinogen (Group B2).[27] It is crucial to note that this classification is based on studies where rodents were administered very high doses over long periods, leading to liver tumors.[28][29] These doses are thousands of times higher than human environmental exposure and significantly higher than those used in most clinical settings.[28][29] There is currently no evidence that DCA is a human carcinogen at therapeutic doses.[24]

-

Metabolism: DCA is metabolized in the liver by the enzyme glutathione transferase zeta 1 (GSTZ1).[24][30] Genetic variations in this enzyme can influence the rate of DCA metabolism and clearance.[22]

Experimental Protocol: Analytical Differentiation by HPLC-MS

For researchers needing to unequivocally differentiate between these two compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a definitive method.

Objective: To separate and identify Sodium 2,2-dichloropropionate and Sodium Dichloroacetate in an aqueous sample.

Methodology:

-

Standard Preparation:

-

Prepare individual 1 mg/mL stock solutions of certified reference standards for both Sodium 2,2-dichloropropionate and Sodium Dichloroacetate in deionized water.

-

Create a mixed standard solution containing 10 µg/mL of each compound by diluting the stock solutions.

-

Prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

-

-

Chromatographic Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 2 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 35 psi.

-

Sheath Gas Temp: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Dichloroacetate Ion [M-H]⁻: m/z 126.9 (parent ion from C₂HCl₂O₂⁻).[7]

-

2,2-dichloropropionate Ion [M-H]⁻: m/z 141.0 (parent ion from C₃H₃Cl₂O₂⁻).

-

-

-

Self-Validation and Analysis:

-

Inject the mixed standard to determine the unique retention time for each compound. Due to its smaller size and different polarity, dichloroacetate is expected to elute earlier than 2,2-dichloropropionate on a C18 column.

-

Confirm the identity of each peak by its specific mass-to-charge ratio (m/z).

-

Run the calibration curve to establish linearity and sensitivity.

-

Analyze unknown samples. The presence of a peak at the specific retention time and with the correct m/z confirms the identity and allows for quantification of the respective compound.

-

Conclusion

The cases of sodium 2,2-dichloropropionate (Dalapon) and sodium dichloroacetate (DCA) serve as a powerful illustration of how subtle changes in molecular architecture can lead to a complete divergence in biological function. Dalapon's three-carbon structure is tailored to disrupt plant-specific lipid synthesis, making it an effective agricultural tool. Conversely, DCA's two-carbon structure allows it to act as a metabolic regulator at the heart of mammalian energy pathways, positioning it as a promising therapeutic agent in oncology and metabolic medicine. For scientists and developers, a precise understanding and analytical differentiation of these isomers are not merely academic exercises; they are fundamental prerequisites for safe and effective application in their intended, and mutually exclusive, domains.

References

-

Canadian College of Naturopathic Medicine. (n.d.). Dichloroacetate (DCA) in Cancer Care. CCNM. Retrieved from [Link]

-

Integrative Healthcare Practitioners. (n.d.). Dichloroacetate (DCA). IHP. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 27). What is Sodium Dichloroacetate used for?. Retrieved from [Link]

-

Flier, J. S., et al. (2022, March 29). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. MDPI. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 10). Dalapon-sodium. PPDB. Retrieved from [Link]

-

Herbiguide. (n.d.). 2,2-DPA (Dalapon) 740 g/Kg. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 4). Dalapon. PPDB. Retrieved from [Link]

-

Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism: clinical and experimental, 38(11), 1124–1144. Retrieved from [Link]

-

University of Groningen. (2022, March 29). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dalapon. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichloroacetate anion. PubChem. Retrieved from [Link]

-

Stacpoole, P. W., & Henderson, G. N. (1997). Clinical pharmacology and toxicology of dichloroacetate. Environmental Health Perspectives, 105(Suppl 4), 989–994. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dichloroacetic acid. Retrieved from [Link]

-

American Society of Hematology. (2018, August 14). Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis. Blood Advances. Retrieved from [Link]

-

Li, H., et al. (2022). Advances in the therapeutic applications of dichloroacetate as a metabolic regulator. Frontiers in Pharmacology, 13, 980775. Retrieved from [Link]

-

American Chemical Society. (2016, March 23). Unexpected Discovery of Dichloroacetate Derived Adenosine Triphosphate Competitors Targeting Pyruvate Dehydrogenase Kinase To Inhibit Cancer Proliferation. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Saeed, M. S., & Al-Saeed, S. M. (2019). Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: A novel evidence-based medical hypothesis. Medical Hypotheses, 122, 206–209. Retrieved from [Link]

-

NAFKAM. (2019, May 31). Dichloroacetate (DCA). Retrieved from [Link]

-

Scheurlen, K. M., et al. (2021). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 11(11), 748. Retrieved from [Link]

-

Michelakis, E. D., et al. (2010). Metabolic Modulation of Glioblastoma with Dichloroacetate. Science Translational Medicine, 2(31), 31ra34. Retrieved from [Link]

-

Murarik, M., et al. (2022). Dichloroacetate as a metabolic modulator of heart mitochondrial proteome under conditions of reduced oxygen utilization. Scientific Reports, 12(1), 16327. Retrieved from [Link]

- Google Patents. (n.d.). CN102276442A - Synthetic method of dichloroacetate.

-

Wikipedia. (n.d.). Dichloroacetic acid. Retrieved from [Link]

-

MDPI. (2024, June 6). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Retrieved from [Link]

-

World Health Organization. (n.d.). Dichloroacetic Acid in Drinking-water. Retrieved from [Link]

-

American Chemical Society. (2014, March 11). Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate. ACS Chemical Biology. Retrieved from [Link]

-

Bazanov, A. A., et al. (2021). Synthesis of Covalent Conjugates of Dichloroacetic Acid with Polyfunctional Compounds. Russian Journal of Organic Chemistry, 57(12), 1838-1847. Retrieved from [Link]

-

James, M. O., et al. (2017). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Pharmacology & Therapeutics, 170, 166–180. Retrieved from [Link]

-

Cheméo. (n.d.). Sodium 2,2-dichloropropionate - Chemical & Physical Properties. Retrieved from [Link]

-

Stacpoole, P. W., & Henderson, G. N. (1997). Clinical pharmacology and toxicology of dichloroacetate. Environmental Health Perspectives, 105(Suppl 4), 989–994. Retrieved from [Link]

Sources

- 1. Sodium 2,2-Dichloropropionate | CymitQuimica [cymitquimica.com]

- 2. Sodium 2,2-dichloropropionate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Sodium dichloroacetate synthesis - chemicalbook [chemicalbook.com]

- 4. 2,2-DICHLOROPROPIONIC ACID SODIUM SALT | 127-20-8 [chemicalbook.com]

- 5. CAS 127-20-8: 2,2-Dichloropropionic acid sodium salt [cymitquimica.com]

- 6. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichloroacetate anion | C2HCl2O2- | CID 25975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dichloroacetic acid - Wikipedia [en.wikipedia.org]

- 9. Dalapon-sodium [sitem.herts.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]

- 12. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dalapon [sitem.herts.ac.uk]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 4farmers.com.au [4farmers.com.au]

- 17. 2,2-DPA 740 [herbiguide.com.au]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ashpublications.org [ashpublications.org]

- 20. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 21. mdpi.com [mdpi.com]

- 22. ccnm.edu [ccnm.edu]

- 23. thechi.ca [thechi.ca]

- 24. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tcichemicals.com [tcichemicals.com]

- 27. nafkam.no [nafkam.no]

- 28. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Clinical pharmacology and toxicology of dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Structure-activity relationship of halogenated propionates

An In-Depth Technical Guide to the Structure-Activity Relationship of Halogenated Propionates

Introduction

Halogenated propionates represent a diverse and impactful class of chemical compounds, characterized by a three-carbon propionic acid core with one or more halogen substituents. Their applications are widespread, ranging from highly effective herbicides that secure global food supplies to potent anesthetic agents used in modern medicine.[1][2] The biological activity of these molecules is not a mere coincidence of their composition but a finely tuned consequence of their three-dimensional structure and electronic properties. Understanding the Structure-Activity Relationship (SAR) of halogenated propionates is therefore paramount for researchers, scientists, and drug development professionals. It is the key to designing next-generation molecules with enhanced potency, improved selectivity, and a minimized environmental or toxicological footprint.[3][4]

This guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistic understanding of how subtle changes in the molecular architecture of a halogenated propionate translate into significant shifts in its biological function. We will deconstruct the molecule into its core components—the propionate backbone, the halogen substituents, and its stereochemical nature—to explain the causality behind its activity. Every concept is grounded in authoritative research, and every proposed protocol is designed as a self-validating system to ensure scientific integrity.

Part 1: The Molecular Core - The Propionate Scaffold

The propionic acid moiety serves as the foundational scaffold. Its physicochemical properties are the canvas upon which halogenation and stereochemistry paint a picture of specific biological activity.

-

The Carboxylic Acid Head: This functional group is often the primary point of interaction with biological targets. Its ability to deprotonate at physiological pH allows it to form crucial ionic bonds, hydrogen bonds, or coordinate with metal cofactors within enzyme active sites. For instance, in the case of aryloxyphenoxypropionate (AOPP) herbicides, the carboxylate group is essential for binding to the active site of the acetyl-CoA carboxylase (ACCase) enzyme.[5]

-

The Alpha-Carbon (C2): The carbon atom adjacent to the carboxyl group is a critical locus for SAR modulation. It is the most common site for halogenation and, in many of the most active compounds, it is a chiral center. The nature of the substituent at this position directly influences the molecule's shape and its fit within a target's binding pocket.

-

The Propionate Chain: The ethyl chain provides a flexible spacer, allowing the active groups to orient themselves correctly for optimal target engagement. Its inherent lipophilicity also contributes to the molecule's ability to cross biological membranes to reach its site of action.[5]

Part 2: The Power of the Halogen - Influence on Biological Activity

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the propionate scaffold is the most significant determinant of activity, profoundly altering the molecule's electronic, steric, and pharmacokinetic properties.[6] The choice of halogen, its position, and its number are critical experimental variables.

Halogen Identity: More Than Just a Substitution

The specific halogen used dramatically influences the compound's behavior. This is not simply a matter of size but a complex interplay of several factors.

-

Electronegativity and Polarity: Fluorine, the most electronegative element, can form strong hydrogen bonds and alter the acidity (pKa) of the nearby carboxylic acid group, which can enhance binding affinity. Conversely, the larger, more polarizable halogens like bromine and iodine can engage in halogen bonding—a specific, non-covalent interaction with electron-donating groups in a receptor—which can be a powerful tool for increasing potency.

-

Lipophilicity and Membrane Permeability: Halogenation generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. This is crucial for its bioavailability, as the compound must often pass through lipid-rich cell membranes to reach its intracellular target.[7] The classic Meyer-Overton correlation in anesthesiology, for example, directly links the potency of inhaled anesthetics (many of which are halogenated) to their lipid solubility.[7]

-

Metabolic Stability: The strength of the carbon-halogen bond is a key factor in the molecule's metabolic fate. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage, which can increase the half-life of a drug.[8] In contrast, carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are more susceptible to enzymatic degradation, such as dehalogenation by microbial dehalogenases.[9][10] This can be exploited for designing compounds that are active but also biodegradable, reducing their environmental persistence.[8]

Table 1: Key Physicochemical Properties of Halogens in SAR

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Strength (kcal/mol) | Lipophilicity Contribution (π) | Key SAR Implications |

| Fluorine (F) | 1.47 | 3.98 | ~115 | +0.14 | Increases metabolic stability, can act as H-bond acceptor. |

| Chlorine (Cl) | 1.75 | 3.16 | ~81 | +0.71 | Balances lipophilicity and size, common in herbicides. |

| Bromine (Br) | 1.85 | 2.96 | ~68 | +0.86 | Good leaving group, participates in halogen bonding. |

| Iodine (I) | 1.98 | 2.66 | ~54 | +1.12 | High lipophilicity, strong halogen bond donor, but often metabolically labile. |

Positional Isomerism and Number of Halogens

The location and quantity of halogens are just as critical as their identity.

-

α- vs. β-Halogenation: Halogenation at the alpha-carbon (C2) directly influences the acidity of the carboxylic proton and sterically affects binding at the active site. This is the most common position for modification in herbicidal propionates. Halogenation at the beta-carbon (C3) has a less direct electronic effect on the carboxyl group but can influence the overall conformation of the molecule.

-

Degree of Halogenation: The herbicidal activity of dichloropropionates, such as Dalapon (2,2-dichloropropionic acid), demonstrates the importance of multiple halogenations. Cell-free extracts of bacteria that can degrade Dalapon convert it into pyruvate, releasing two chloride ions, indicating the crucial role of both chlorine atoms in its activity and subsequent degradation.[9] In other applications, polyhalogenation can drastically increase lipophilicity to the point of poor aqueous solubility or introduce toxicological liabilities.[11][12]

Part 3: The Critical Dimension of Stereochemistry

Many of the most biologically potent halogenated propionates are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Biological systems, being composed of chiral molecules themselves (amino acids, sugars), are exquisitely sensitive to stereochemistry. This phenomenon, known as enantioselectivity, is a cornerstone of propionate SAR.[13][14]

-

Eutomers and Distomers: In a chiral pair, the more active enantiomer is termed the eutomer , while the less active one is the distomer . Often, the distomer is completely inactive or may even contribute to undesirable side effects or environmental load.[13]

-

Case Study: Mecoprop (MCPP): Mecoprop is a widely used chlorophenoxy herbicide. It exists as a racemic mixture (an equal mix of both enantiomers). However, only the (R)-(+)-enantiomer possesses significant herbicidal activity, while the (S)-(-)-enantiomer is virtually inactive.[13] This is because the precise three-dimensional arrangement of the (R)-enantiomer allows it to fit perfectly into the binding site of its target enzyme in susceptible weeds, whereas the (S)-enantiomer cannot.

-

Implications for Development: Selling a racemic mixture when only one enantiomer is active is inefficient. It introduces an unnecessary chemical load into the environment and can lead to off-target effects. Modern agrochemical and pharmaceutical development focuses on producing enantiopure compounds, containing only the active eutomer. This requires sophisticated asymmetric synthesis or chiral separation techniques.[15][16][17]

Caption: Enantioselectivity in Biological Systems.

Part 4: Mechanistic Insights and Diverse Applications

The structural principles outlined above manifest in a variety of biological activities. The specific arrangement of the propionate core, halogens, and other substituents determines which biological pathway is targeted.

Herbicides: Inhibitors of Lipid Synthesis

A major class of halogenated propionates are the aryloxyphenoxypropionates (AOPPs or "FOPs"), which are potent and selective grass herbicides.[18]

-

Mechanism of Action: AOPPs function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[5] ACCase is a critical enzyme in the fatty acid synthesis pathway, which is essential for producing the lipids needed for cell membranes and plant growth.[18] By blocking this enzyme, AOPPs starve the plant of essential lipids, leading to a cessation of growth and eventual death, particularly in rapidly growing regions like the leaf whorl.[18]

-

SAR for ACCase Inhibitors: The activity of AOPPs depends on the halogenated propionate moiety for binding to ACCase and an "aryloxyphenoxy" group that provides additional binding interactions. The ester form of these herbicides enhances their lipophilicity, allowing for better absorption through the waxy cuticle of plant leaves.[5]

Caption: AOPP Herbicide Mode of Action via ACCase Inhibition.

Anesthetics: Modulators of the Central Nervous System

Halogenated compounds, including ethers and alkanes that can be conceptually related to propionates through their halogenated carbon frameworks, are mainstays of modern anesthesia.

-

Mechanism of Action: Their primary mode of action is the modulation of ligand-gated ion channels in the central nervous system.[7] They enhance the activity of inhibitory receptors like GABA-A and glycine receptors, and suppress excitatory receptors like NMDA receptors.[7][19] This dual action leads to the clinical effects of sedation, amnesia, and immobility.

-

SAR for Anesthetics: Potency is strongly correlated with lipid solubility (lipophilicity). The size, shape, and halogenation pattern of the molecule determine how it fits into the protein pockets of these ion channels. The goal is to achieve high potency (low required dose) while ensuring rapid onset and offset of action, which is related to a low blood:gas partition coefficient.[2]

Antifungal Agents: Disruptors of Fungal Metabolism

Propionate itself is used as an antifungal agent in food preservation. Its mechanism provides a basis for understanding how more complex derivatives might function.

-

Mechanism of Action: In fungi like Aspergillus nidulans, propionate is metabolized to propionyl-CoA. An accumulation of propionyl-CoA is toxic because it inhibits key CoA-dependent enzymes essential for cellular metabolism, most notably pyruvate dehydrogenase, which links glucose metabolism to the citric acid cycle.[20] This effectively shuts down the fungus's primary energy production pathway when growing on glucose.

Part 5: Experimental and Computational Workflows for SAR Determination

A robust SAR study requires a systematic approach that integrates synthesis, biological testing, and computational analysis.

Protocol 1: Asymmetric Synthesis of Chiral α-Halogenated Propionic Esters

This protocol provides a conceptual framework for producing enantiomerically enriched compounds, which is essential for studying the stereochemical aspects of SAR. This is based on modern organocatalytic methods.[15][16]

Objective: To synthesize a chiral α-chloro propionic ester from a corresponding β-keto ester.

Methodology:

-

Substrate Preparation: Dissolve the starting β-keto ester (1.0 eq) in a suitable aprotic solvent (e.g., toluene or CH2Cl2) under an inert atmosphere (N2 or Ar).

-

Catalyst Addition: Add a chiral amine catalyst, such as a derivative of a cinchona alkaloid (e.g., quinidine or quinine) (0.1 eq). The choice of catalyst enantiomer will determine the stereochemistry of the final product.

-

Chlorination: Cool the reaction mixture to the optimized temperature (e.g., -20 °C to 0 °C). Add the chlorinating agent (e.g., N-chlorosuccinimide, NCS) (1.1 eq) portion-wise over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-chloro-β-keto ester.

-

Decarboxylation: Subject the purified product to conditions that facilitate decarboxylation (e.g., heating in the presence of a mild acid or base) to yield the final α-chloro propionic ester.

-

Chiral Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or chiral Gas Chromatography (GC).[21]

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of halogenated propionates against the ACCase enzyme.

Methodology:

-

Enzyme Preparation: Obtain or purify ACCase from a relevant source (e.g., a susceptible grass species or a recombinant expression system).

-

Assay Buffer Preparation: Prepare an assay buffer containing appropriate cofactors (e.g., ATP, MgCl2, bicarbonate) and BSA to stabilize the enzyme.

-

Compound Preparation: Prepare a stock solution of the test compound (halogenated propionate) in DMSO. Perform a serial dilution to create a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations. Include a positive control (a known ACCase inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, Acetyl-CoA, and radiolabeled [14C]bicarbonate.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 20 minutes).

-

-

Detection: Stop the reaction by adding strong acid (e.g., HCl). This acidifies the sample, removing any unreacted [14C]bicarbonate as CO2, while the [14C]malonyl-CoA product remains as a non-volatile acid.

-

Quantification: Transfer the reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Workflow for a QSAR Study

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method to correlate the chemical structure of compounds with their biological activity.[22][23][24]

Caption: A typical workflow for a QSAR study.

Methodology:

-

Data Set Assembly: Compile a list of halogenated propionates with their corresponding experimentally determined biological activities (e.g., IC50 values).

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors that quantify its physicochemical properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.[25]

-

Data Splitting: Divide the data set into a 'training set' (typically ~80% of the data) used to build the model, and a 'test set' (~20%) used to validate its predictive power.

-

Model Generation: Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

-

Model Validation: Rigorously validate the model's robustness and predictive ability using cross-validation techniques on the training set and by predicting the activity of the compounds in the external test set.

-

Interpretation and Prediction: If the model is statistically significant and predictive, it can be used to understand which properties are most important for activity and to predict the activity of new, yet-to-be-synthesized molecules.

Conclusion and Future Outlook

The structure-activity relationship of halogenated propionates is a multifaceted and compelling field of study. The biological activity of these compounds is not governed by any single factor but by a delicate balance of the propionate scaffold's properties, the profound electronic and steric effects of the halogen substituents, and the precise three-dimensional arrangement dictated by stereochemistry. From the selective toxicity of R-Mecoprop in weeds to the life-saving sedation of halogenated anesthetics, these principles are consistently demonstrated.

Future research will undoubtedly focus on leveraging this understanding to design molecules with even greater precision. This includes the development of enantiopure herbicides with higher efficacy and lower environmental impact, novel therapeutics with improved safety profiles, and biodegradable materials. The integration of computational tools like QSAR and advanced synthetic methodologies will continue to accelerate the discovery cycle, allowing scientists to move from hypothesis to validated lead compound with greater speed and insight. The principles detailed in this guide provide a robust framework for any professional engaged in this exciting and vital area of chemical science.

References

-

Mechanism of selective action of 3',4'-dichloropropionanilide - PubMed. (n.d.). PubMed. Retrieved February 25, 2024, from [Link]

-

STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025, March 20). Retrieved February 25, 2024, from [Link]

-

Valverde, A., et al. (2023). Beneficial Effects of Halogenated Anesthetics in Cardiomyocytes: The Role of Mitochondria. International Journal of Molecular Sciences. Retrieved February 25, 2024, from [Link]

-

Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Retrieved February 25, 2024, from [Link]

-

The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017, July 19). ScienceDaily. Retrieved February 25, 2024, from [Link]

-

The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae. (2020, August 27). MDPI. Retrieved February 25, 2024, from [Link]

-

Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Retrieved February 25, 2024, from [Link]

-

Shibatomi, K. (2023). Organocatalytic Synthesis of Chiral Halogenated Compounds. Chemical Record. Retrieved February 25, 2024, from [Link]

-

Dehalogenase from Methylobacterium sp. HJ1 induced by the herbicide 2, 2-dichloropropionate (Dalapon). (2008, February 8). Academic Journals. Retrieved February 25, 2024, from [Link]

-

Atashgahi, S., et al. (2018). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. Frontiers in Microbiology. Retrieved February 25, 2024, from [Link]

-

Evidente, A., et al. (2013). The effect of stereochemistry on the biological activity of natural phytotoxins, fungicides, insecticides and herbicides. Chirality. Retrieved February 25, 2024, from [Link]

-

Das, S. K. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. International Journal of Agricultural and Soil Science. Retrieved February 25, 2024, from [Link]

-

Goundry, W. R. (2013). Stereoselective Halogenation in Natural Product Synthesis. Beilstein Journal of Organic Chemistry. Retrieved February 25, 2024, from [Link]

-

Method validation and analysis of halogenated natural products (HNPs) in seafood samples. (2025, October 8). Springer. Retrieved February 25, 2024, from [Link]

-

A Review of the Toxicology of Halogenated Fire Extinguishing Agents. (n.d.). Defense Technical Information Center. Retrieved February 25, 2024, from [Link]

-

Is conformation a fundamental descriptor in QSAR? A case for halogenated anesthetics. (2016, April 21). Journal of the Brazilian Chemical Society. Retrieved February 25, 2024, from [Link]

- Method for the synthesis of chiral alpha-aryl propionic acid derivatives. (2012, February 2). Patsnap.

-

Atashgahi, S., et al. (2018). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. Frontiers in Microbiology. Retrieved February 25, 2024, from [Link]

-

The Effect of Stereochemistry on the Biological Activity of Natural Phytotoxins, Fungicides, Insecticides and Herbicides | Request PDF. (2013, February). ResearchGate. Retrieved February 25, 2024, from [Link]

-

Atashgahi, S., et al. (2018). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. University of Helsinki. Retrieved February 25, 2024, from [Link]

-

Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry. Retrieved February 25, 2024, from [Link]

-

Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024, September 18). MDPI. Retrieved February 25, 2024, from [Link]

-

Determination of propionates and propionic acid in bakery products using gas chromatography. (n.d.). International Food Research Journal. Retrieved February 25, 2024, from [Link]

-

Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. (1995, November 17). PubMed. Retrieved February 25, 2024, from [Link]

-

Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University. Retrieved February 25, 2024, from [Link]

-

Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. (2023, March 28). OpenAnesthesia. Retrieved February 25, 2024, from [Link]

-

Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds | Request PDF. (n.d.). ResearchGate. Retrieved February 25, 2024, from [Link]

-

Herbicide Mode of Action and Injury Symptoms. (n.d.). Applied Weed Science Research. Retrieved February 25, 2024, from [Link]

-

Anaesthesia. (n.d.). Retrieved February 25, 2024, from [Link]

-

Does the herbicide application form affect the properties of active components?. (2025, July 22). Journal of Hazardous Materials. Retrieved February 25, 2024, from [Link]

-

Blessington, B., & Crabb, N. (1988). Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides in both free acid and ester forms. Journal of Chromatography A. Retrieved February 25, 2024, from [Link]

-

Mekenyan, O. G., et al. (1994). A QSAR evaluation of Ah receptor binding of halogenated aromatic xenobiotics. Environmental Health Perspectives. Retrieved February 25, 2024, from [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 25, 2024, from [Link]

-

Snyder, S. A. (2013). Reagents and Strategies for the Total Synthesis of Halogenated Natural Products. Columbia Academic Commons. Retrieved February 25, 2024, from [Link]

-

Herbicide How-To: Understanding Herbicide Mode of Action. (2017, February 15). Oklahoma State University. Retrieved February 25, 2024, from [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). Retrieved February 25, 2024, from [Link]

-

Quantitative structure-activity relationships (QSAR). (n.d.). Retrieved February 25, 2024, from [Link]

-

Halogenated organic compounds (AOX). (n.d.). Retrieved February 25, 2024, from [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). Journal of the Brazilian Chemical Society. Retrieved February 25, 2024, from [Link]

- Propionic acid as an herbicide. (n.d.). Google Patents.

-

Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. (2016, April 28). PubMed. Retrieved February 25, 2024, from [Link]

-

Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. (2016, July 15). The International Journal of Engineering and Science. Retrieved February 25, 2024, from [Link]

- Propionic acid as an herbicide. (n.d.). Google Patents.

-

Structural Perspective on Enzymatic Halogenation. (n.d.). Accounts of Chemical Research. Retrieved February 25, 2024, from [Link]

-

Halogenated compounds. (n.d.). ChemSec. Retrieved February 25, 2024, from [Link]

-

A Review: Halogenated Compounds from Marine Actinomycetes. (2021, May 7). MDPI. Retrieved February 25, 2024, from [Link]

-

Halogenated hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 25, 2024, from [Link]

-

A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024, August 8). MDPI. Retrieved February 25, 2024, from [Link]

-

Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. (n.d.). Scientific Reports. Retrieved February 25, 2024, from [Link]

Sources

- 1. WO2009055632A2 - Propionic acid as an herbicide - Google Patents [patents.google.com]

- 2. resources.wfsahq.org [resources.wfsahq.org]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Halogenated organic compounds (AOX) [utslappisiffror.naturvardsverket.se]

- 5. mdpi.com [mdpi.com]

- 6. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openanesthesia.org [openanesthesia.org]

- 8. mdpi.com [mdpi.com]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 14. The effect of stereochemistry on the biological activity of natural phytotoxins, fungicides, insecticides and herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Organocatalytic Synthesis of Chiral Halogenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 19. Beneficial Effects of Halogenated Anesthetics in Cardiomyocytes: The Role of Mitochondria [mdpi.com]

- 20. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 24. spu.edu.sy [spu.edu.sy]

- 25. BJOC - Is conformation a fundamental descriptor in QSAR? A case for halogenated anesthetics [beilstein-journals.org]

The Pivotal Role of Sodium 2,2-Dichloropropionate in Advancing Haloacid Dehalogenase Research: A Technical Guide

Foreword

The study of haloacid dehalogenases, a diverse group of enzymes capable of cleaving the stable carbon-halogen bond, is of paramount importance in fields ranging from environmental bioremediation to industrial biocatalysis. Within this research landscape, sodium 2,2-dichloropropionate, commonly known as Dalapon, has emerged as a key molecule. Its dual role as both a substrate and an inducer of dehalogenase expression has made it an invaluable tool for elucidating enzyme mechanisms, understanding genetic regulation, and exploring the vast catalytic potential of these enzymes. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted role of sodium 2,2-dichloropropionate in haloacid dehalogenase research, offering both foundational knowledge and practical, field-proven methodologies.

Introduction to Haloacid Dehalogenases and the Significance of Sodium 2,2-Dichloropropionate

Haloacid dehalogenases (HADs) are a superfamily of hydrolase enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated organic compounds.[1][2] This catalytic ability is of significant interest for the detoxification of environmental pollutants, many of which are halogenated compounds.[3]

Sodium 2,2-dichloropropionate, a synthetic halogenated compound historically used as a herbicide, has become a cornerstone in the study of these enzymes.[2] Many microorganisms have evolved the ability to utilize Dalapon as a sole carbon and energy source, a process initiated by the enzymatic removal of its chlorine atoms.[4] This has made Dalapon an excellent model substrate for studying the kinetics and substrate specificity of haloacid dehalogenases. Furthermore, the presence of Dalapon in the growth medium often induces the expression of the genes encoding these dehalogenases, providing a powerful system for studying gene regulation and for producing these enzymes in larger quantities for biochemical and structural studies.[4]

Classification and Catalytic Mechanisms of Haloacid Dehalogenases

Haloacid dehalogenases are broadly classified into two main groups based on their reaction mechanisms, which dictates the stereochemistry of the resulting product.[1]

-

Group I Haloacid Dehalogenases: These enzymes utilize a direct nucleophilic attack by a water molecule on the α-carbon of the substrate, leading to the displacement of the halide ion. This reaction typically proceeds with an inversion of stereoconfiguration.[1]

-

Group II Haloacid Dehalogenases: This group employs a two-step mechanism involving a nucleophilic aspartate residue in the active site. This residue attacks the substrate to form a covalent ester intermediate, which is subsequently hydrolyzed by a water molecule, also resulting in an inversion of stereochemistry.[5]

The active sites of these enzymes are highly specialized, with specific amino acid residues responsible for substrate binding, stabilization of the transition state, and catalysis.[6][7] Understanding these mechanisms is crucial for protein engineering efforts aimed at improving their catalytic efficiency and altering their substrate specificity.

Sodium 2,2-Dichloropropionate as a Tool for Studying Enzyme Kinetics

The dehalogenation of sodium 2,2-dichloropropionate by haloacid dehalogenases can be monitored through various experimental assays. These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Experimental Protocols for Dehalogenase Activity Assays

Two primary methods are commonly employed to measure the enzymatic activity of haloacid dehalogenases using sodium 2,2-dichloropropionate as the substrate: the determination of chloride ion release and the quantification of pyruvate formation.

This assay is based on the reaction of released chloride ions with mercuric thiocyanate to form a colored complex.[8][9][10][11]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.5.

-

Substrate Stock Solution: 100 mM Sodium 2,2-dichloropropionate in deionized water.

-

Mercuric Thiocyanate Reagent: Saturated solution of mercuric thiocyanate in methanol.

-

Ferric Nitrate Reagent: 9% (w/v) Ferric nitrate in 70% nitric acid.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 450 µL of Assay Buffer and 50 µL of the enzyme solution (cell-free extract or purified enzyme).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Substrate Stock Solution (final concentration of 10 mM).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding 100 µL of 0.5 M H2SO4.

-

Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 50 µL of the Mercuric Thiocyanate Reagent and mix.

-

Add 25 µL of the Ferric Nitrate Reagent, mix, and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 460 nm using a spectrophotometer.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of sodium chloride (0-200 µM) to correlate absorbance with chloride ion concentration.

-

The enzymatic dehalogenation of haloacids releases a proton, leading to a decrease in the pH of a weakly buffered solution. This pH change can be monitored using a pH indicator like phenol red.[12][13][14][15]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 1 mM HEPES buffer, pH 7.5.

-

Phenol Red Indicator Solution: 0.05% (w/v) Phenol Red in deionized water.

-

Substrate Stock Solution: 1 M Sodium 2,2-dichloropropionate in deionized water.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of Assay Buffer and 10 µL of Phenol Red Indicator Solution to each well.

-

Add 10 µL of the enzyme solution.

-

Initiate the reaction by adding 10 µL of the Substrate Stock Solution (final concentration of 50 mM).

-

Immediately measure the absorbance at 560 nm at regular time intervals (e.g., every 30 seconds) using a microplate reader.

-

-

Data Analysis:

-

The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.

-

The dehalogenation of sodium 2,2-dichloropropionate yields pyruvate, which can be quantified using enzymatic or chemical methods.[16][17][18] A common method involves the use of lactate dehydrogenase (LDH).

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.0.

-

NADH Solution: 10 mg/mL NADH in Assay Buffer.

-

Lactate Dehydrogenase (LDH) Solution: 1000 units/mL LDH in Assay Buffer.

-

Substrate Stock Solution: 100 mM Sodium 2,2-dichloropropionate in deionized water.

-

-

Dehalogenase Reaction:

-

Perform the dehalogenase reaction as described in section 3.1.1, but terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) instead of acid.

-

-

Pyruvate Quantification:

-

In a 96-well UV-transparent microplate, combine 150 µL of the dehalogenase reaction supernatant, 20 µL of Assay Buffer, and 10 µL of NADH Solution.

-

Measure the initial absorbance at 340 nm (Ainitial).

-

Add 10 µL of LDH Solution to initiate the conversion of pyruvate to lactate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the final absorbance at 340 nm (Afinal).

-

-

Calculation:

-

The amount of pyruvate is proportional to the decrease in absorbance (Ainitial - Afinal). A standard curve using known concentrations of pyruvate should be prepared.

-

Comparative Kinetic Data

The kinetic parameters of various haloacid dehalogenases with sodium 2,2-dichloropropionate as a substrate have been reported in the literature. A compilation of this data allows for a comparative analysis of enzyme efficiency.

| Enzyme | Source Organism | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| DehE | Rhizobium sp. RC1 | - | - | - | [4] |

| Dehalogenase | Methylobacterium sp. HJ1 | 0.5 | - | - | [19] |

| Dehalogenase | Pseudomonas sp. S3 | - | - | - | [20] |

Note: A comprehensive table with kcat and Vmax values is challenging to compile due to variations in experimental conditions across different studies. Researchers are encouraged to consult the primary literature for specific values.

Structural Insights through Protein Crystallization

Determining the three-dimensional structure of haloacid dehalogenases is crucial for understanding their substrate specificity and catalytic mechanism at an atomic level. While obtaining a co-crystal structure with a reactive substrate like Dalapon can be challenging, crystallization of the apoenzyme or in complex with a substrate analog provides invaluable information.

General Protocol for Haloacid Dehalogenase Crystallization

The following is a generalized protocol for the crystallization of a haloacid dehalogenase, which should be optimized for each specific enzyme.[13][21][22][23]

Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]

- 3. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Structure and mechanism of a bacterial haloalcohol dehalogenase: a new variation of the short-chain dehydrogenase/reductase fold without an NAD(P)H binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 8. anamollabs.com [anamollabs.com]

- 9. cdn.hach.com [cdn.hach.com]

- 10. scribd.com [scribd.com]

- 11. atlas-medical.com [atlas-medical.com]

- 12. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. cdn.hach.com [cdn.hach.com]

- 15. benchchem.com [benchchem.com]

- 16. biogot.com [biogot.com]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 18. sciencellonline.com [sciencellonline.com]

- 19. academicjournals.org [academicjournals.org]

- 20. scialert.net [scialert.net]

- 21. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 22. Purification, crystallization and preliminary crystallographic analysis of DehI, a group I α-haloacid dehalogenase from Pseudomonas putida strain PP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystallization and preliminary crystallographic analysis of a haloalkane dehalogenase, DbjA, from Bradyrhizobium japonicum USDA110 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation of Sodium 2,2-Dichloropropionate Stock Solutions

Part 1: Critical Disambiguation & Scientific Context

⚠️ CRITICAL ALERT: Chemical Identity Verification Before proceeding, ensure you are working with the correct compound. There is a frequent confusion in drug development literature between Sodium 2,2-Dichloropropionate and Sodium Dichloroacetate (DCA) .

| Feature | Sodium 2,2-Dichloropropionate | Sodium Dichloroacetate (DCA) |

| Common Name | Dalapon Sodium | DCA |

| CAS Number | 127-20-8 | 2156-56-1 |

| Formula | ||

| Primary Research Use | Toxicology (Disinfection By-products), Pyruvate transport inhibitor, Herbicide standard. | Metabolic Oncology (PDK Inhibitor), Lactic Acidosis treatment. |

| Stability | Hydrolytically Unstable (Dechlorinates in water). | Relatively stable in solution. |

This protocol specifically covers Sodium 2,2-Dichloropropionate (CAS 127-20-8). If your intent is to inhibit Pyruvate Dehydrogenase Kinase (PDK) for Warburg effect studies, verify if your experimental design requires DCA instead.

Part 2: Physicochemical Properties & Stability Logic

Sodium 2,2-dichloropropionate is the sodium salt of a chlorinated short-chain fatty acid. Its preparation requires strict adherence to time-dependent stability protocols . Unlike many inorganic salts, this compound undergoes spontaneous hydrolysis in aqueous solution, releasing chloride ions and pyruvate analogs, which can confound metabolic assays.

Key Properties Table[1]

| Property | Value | Application Note |

| Molecular Weight | 164.95 g/mol | Use this value for Molarity (M) calculations. |

| Solubility (Water) | ~450 - 900 g/L (25°C) | Highly soluble; stock concentrations of 1 M are feasible. |

| pKa (Acid) | ~1.74 (Parent acid) | The sodium salt solution will be slightly acidic to neutral (pH ~5.5). |

| Hydrolysis Rate | Temperature-dependent | CRITICAL: Significant hydrolysis occurs >50°C. Slow hydrolysis occurs at 25°C. |

| Appearance | White to off-white powder | Hygroscopic. Store desicated. |

Part 3: Preparation Protocol

Objective: Prepare a 100 mL stock solution of 1.0 M Sodium 2,2-Dichloropropionate .

Reagents & Equipment

-

Solid: Sodium 2,2-dichloropropionate (CAS 127-20-8), Purity ≥95%.[1]

-

Solvent: Milli-Q Water (18.2 MΩ·cm), pre-chilled to 4°C (to retard hydrolysis during mixing).

-

Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).

-

Container: Amber glass vial (protects from light) or polypropylene tube.

Step-by-Step Methodology

1. Molar Mass Calculation

To prepare 100 mL of 1.0 M solution:

2. Weighing & Dissolution (Cold Process)

-

Rationale: The hydrolysis of 2,2-dichloropropionate is endothermic and accelerated by heat. Dissolving large quantities can generate heat of solution.

-

Action: Weigh 16.50 g of Sodium 2,2-dichloropropionate.

-

Action: Add to a beaker containing approx. 80 mL of pre-chilled (4°C) Milli-Q water.

-

Action: Stir gently with a magnetic stir bar. Do not heat.

3. pH Check & Adjustment

-

Observation: The pH of a 10% solution is typically ~5.5.

-

Adjustment: For physiological compatibility (pH 7.2–7.4), adjust carefully with 1 N NaOH.

-

Caution: Avoid over-alkalinization (pH > 9), as high pH accelerates dehydrochlorination (elimination reaction).

4. Final Volume Adjustment

-

Transfer the solution to a volumetric flask.

-

Add cold Milli-Q water to bring the total volume to exactly 100 mL.

5. Sterilization

-

Method: Syringe filter through a 0.22 µm PES membrane.

-

Note: Do not autoclave. The heat of autoclaving (121°C) will destroy the molecule, releasing corrosive HCl and destroying the active compound.

6. Storage & Shelf Life

-

Immediate Use: Recommended.

-

Short Term: 4°C for up to 24-48 hours.

-

Long Term: Aliquot and freeze at -20°C.

-

Validation: If stored solution turns yellow or shows a significant drop in pH (due to HCl release), discard.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic and preparation workflow, emphasizing the critical stability checkpoints.

Caption: Workflow for Sodium 2,2-Dichloropropionate preparation highlighting critical stability control points (Cold processing, No Autoclave).

Part 5: Application Notes for Researchers

1. In Vitro Toxicology & Metabolism When using Sodium 2,2-dichloropropionate to study haloacid dehalogenase activity or pyruvate transport inhibition:

-

Dosing: Typical in vitro concentrations range from 0.1 mM to 10 mM .

-

Control: Always run a "degraded compound" control (boiled stock) to distinguish between the effect of the parent compound and its breakdown products (pyruvate/chloride).

2. In Vivo Administration

-

Vehicle: PBS is preferred over water for injection to maintain isotonicity.

-

Route: Oral (gavage) or Intraperitoneal (IP).

-

Toxicity: The LD50 (Oral, Rat) is ~3860 mg/kg. It is less toxic than DCA but still requires careful dose ranging.

3. Comparison to DCA (Warburg Effect) If your results show unexpectedly low potency in PDK inhibition assays, verify you have not substituted Dalapon (2,2-dichloropropionate) for DCA (dichloroacetate). Dalapon is a structural analog but has distinct steric properties due to the extra methyl group, potentially altering binding affinity to mitochondrial kinases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6418, Dalapon. Retrieved from [Link]

-

U.S. Environmental Protection Agency (1995). Reregistration Eligibility Decision (RED): Dalapon. EPA 738-R-95-027. Retrieved from [Link]

-

Stacpoole, P. W. (2011). Thegenomic era of dichloroacetate (DCA): From metabolic modulator to cancer therapeutic. (Contextual reference for distinguishing DCA). Retrieved from [Link]

Sources

GC-MS Analysis of Sodium 2,2-Dichloropropionate (Dalapon) in Water: A Comprehensive Protocol with Derivatization

An Application Note for Researchers and Scientists

Abstract